molecular formula C22H34O4 B033094 Hexyl octyl phthalate CAS No. 61827-62-1

Hexyl octyl phthalate

Cat. No. B033094
CAS RN: 61827-62-1
M. Wt: 362.5 g/mol
InChI Key: LZCTXAGBGKLUBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexyl octyl phthalate-related compounds involves the chemical reaction of phthalic anhydride with alcohols. In the case of hexyl octyl phthalate, the specific alcohols would be hexanol and octanol. The reaction typically occurs under catalytic conditions, leading to the esterification of phthalic anhydride.

Molecular Structure Analysis

The molecular structure of hexyl octyl phthalate consists of the phthalate core, with two ester groups attached to it. Each ester group is connected to an alcohol moiety - hexyl and octyl, respectively. This structure imparts the compound with certain chemical and physical properties that make it suitable as a plasticizer.

Chemical Reactions and Properties

Hexyl octyl phthalate can undergo various chemical reactions typical of esters, such as hydrolysis, transesterification, and reactions with strong acids or bases. Its chemical properties, including reactivity and stability, are influenced by the phthalate backbone and the alkyl side chains.

Physical Properties Analysis

The physical properties of hexyl octyl phthalate, such as melting point, boiling point, solubility, and viscosity, are determined by its molecular structure. The length of the alkyl chains, in particular, can affect the compound's plasticizing efficiency and its compatibility with different polymers.

Chemical Properties Analysis

Chemically, hexyl octyl phthalate exhibits properties characteristic of phthalate esters, including a relatively low volatility and a moderate tendency to leach out of plastics. It is also relatively resistant to chemical degradation, which contributes to its utility as a plasticizer.

For detailed research and further reading on phthalocyanines and related compounds, which are structurally related to phthalates, the following references provide extensive information:

  • (Zhang et al., 2011) discusses the synthesis and properties of octakis(hexylsulfonyl)phthalocyanines with good n-type semiconducting properties.
  • (Sakamoto & Ohno-Okumura, 2009) covers the syntheses and functional properties of various phthalocyanines.
  • (Chaler et al., 2004) details the identification and quantification of n-octyl esters in environmental samples.

Scientific Research Applications

  • Biological Impact Studies : Hexyl octyl phthalate is employed to investigate the biological impacts of phthalates used in industrial products (Mankidy et al., 2013).

  • Consumer Products and Medical Devices : It is also present in consumer products, flooring, wall coverings, food contact applications, and medical devices (Hauser & Calafat, 2005).

  • Chronic Toxicity in Biomedical Devices : When used as plasticizers in biomedical devices, hexyl octyl phthalate exhibits chronic toxicity, which is significantly greater than its acute toxicity (Lawrence et al., 1975).

  • Effects on Rats : In rat studies, this compound has been shown to cause testicular atrophy and increase urinary zinc excretion (Foster et al., 1980).

  • Persistence in Sewage Sludge : During the anaerobic digestion of sewage sludge, hexyl octyl phthalate has been found to be persistent (Ziogou et al., 1989).

  • Health and Environmental Monitoring : The study of phthalate levels in the human population aids in setting research priorities and establishing exposure baselines, crucial for public health (Silva et al., 2003).

  • Liver Damage in Rats : Diets containing phthalates like hexyl octyl phthalate have been associated with liver damage and weight increase in rats (Mann et al., 1985).

  • Bioaccumulation in Aquatic Food Webs : This chemical has the potential to bioaccumulate and biomagnify in marine food webs, raising concerns about its environmental impact (Mackintosh et al., 2004).

  • Food Product and Packaging Analysis : It is critical in studies analyzing phthalates in food products and packaging materials, highlighting potential health risks (Fierens et al., 2012).

  • Hepatocyte Culture Studies : Phthalate monoesters, including hexyl octyl phthalate, are used to screen for peroxisome proliferation in primary rat hepatocyte cultures (Lake et al., 1987).

Safety And Hazards

Phthalates, including Hexyl octyl phthalate, are known to disrupt the endocrine system and can cause allergies . They are considered environmental endocrine-disrupting compounds . Therefore, it is crucial to monitor and evaluate the biological burden of these compounds in humans .

Future Directions

There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment . Future research should focus on understanding the potential mechanisms of the etiological link between pervasive exposure to phthalates and the development of chronic diseases such as cancer . It is also important to identify sustainable and scalable interventions for increasing public awareness and restricting chronic phthalate exposure .

properties

IUPAC Name

1-O-hexyl 2-O-octyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-3-5-7-9-10-14-18-26-22(24)20-16-12-11-15-19(20)21(23)25-17-13-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCTXAGBGKLUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069508
Record name 1,2-Benzenedicarboxylic acid, hexyl octyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl octyl phthalate

CAS RN

61827-62-1
Record name 1-Hexyl 2-octyl 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61827-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester
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Record name 1,2-Benzenedicarboxylic acid, hexyl octyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl octyl phthalate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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